methyl 3-formyl-2-hydroxy-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-formyl-2-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid and features a formyl group, a hydroxyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-formyl-2-hydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-formyl-2-hydroxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the formylation of methyl 2-hydroxy-4-methylbenzoate using a formylating agent such as formic acid or paraformaldehyde in the presence of a catalyst like hydrochloric acid. This reaction also requires controlled temperature conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-2-hydroxy-4-methylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: 3-carboxy-2-hydroxy-4-methylbenzoic acid.
Reduction: Methyl 3-hydroxymethyl-2-hydroxy-4-methylbenzoate.
Substitution: Methyl 3-formyl-2-chloro-4-methylbenzoate (when hydroxyl group is substituted with a chloride).
Scientific Research Applications
Methyl 3-formyl-2-hydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3-formyl-2-hydroxy-4-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular components through its functional groups. For example, the formyl group can form covalent bonds with nucleophiles in proteins or nucleic acids, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Methyl 3-formyl-2-hydroxy-4-methylbenzoate can be compared to other similar compounds such as:
Methyl 3-formyl-2-hydroxybenzoate: Lacks the additional methyl group at the 4-position, which may affect its reactivity and solubility.
Methyl 2-hydroxy-4-methylbenzoate:
Methyl 3-formyl-4-methylbenzoate: Lacks the hydroxyl group, which significantly alters its chemical behavior and reactivity.
The presence of both the formyl and hydroxyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
CAS No. |
39503-37-2 |
---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.